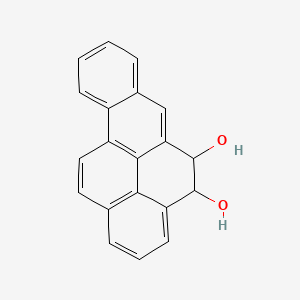

4,5-Dihydro-4,5-dihydroxybenzo(a)pyrene

描述

属性

IUPAC Name |

4,5-dihydrobenzo[a]pyrene-4,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQHRXJXXTZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951289 | |

| Record name | 4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28622-84-6 | |

| Record name | 4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28622-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Metabolic Pathways and Enzyme Induction

- Key Insight: K-region dihydrodiols (e.g., 4,5-dihydrodiol in BaP and benzo(e)pyrene (BeP)) exhibit stable epoxide intermediates, leading to efficient conjugation rather than bioactivation . Non-K-region dihydrodiols (7,8- and 9,10-), however, are precursors to reactive diol-epoxides, which bind DNA and drive carcinogenicity .

Conjugation and Detoxification

- 4,5-Dihydrodiol (BaP) : Predominantly converted to water-soluble glucuronides (60–70% of total metabolites in rodent trachea), facilitating excretion .

- 7,8-Dihydrodiol (BaP) : Retained intracellularly for further oxidation to diol-epoxides (e.g., 7,8-diol-9,10-epoxide), a major DNA-binding agent .

- 4,5-Dihydrodiol (BeP): Similar conjugation efficiency to BaP’s 4,5-dihydrodiol but lacks adjacent double bonds for epoxidation, rendering it non-carcinogenic .

Species- and Tissue-Specific Metabolism

| Species/Tissue | 4,5-Dihydrodiol | 7,8-Dihydrodiol | 9,10-Dihydrodiol |

|---|---|---|---|

| Rat Liver Microsomes | 8% | 12–14% | 15–25% |

| Human Bronchus | <5% | Dominant | Moderate |

| Hamster Cheek Pouch | Unaffected | Increased | Not studied |

- Notable Finding: Human tissues exhibit higher overall BaP metabolism and DNA binding than rodents, but 4,5-dihydrodiol remains a minor contributor to adducts compared to 7,8-dihydrodiol derivatives .

Structural and Functional Comparisons

- Bay vs. K-Region Geometry :

- BeP vs. BaP: BeP’s 4,5-dihydrodiol lacks the bay-region structure, preventing diol-epoxide formation and explaining its lower carcinogenicity .

Research Implications

- Toxicological Significance : The stability and conjugation of 4,5-dihydrodiol highlight its role in detoxification, contrasting with 7,8-dihydrodiol’s role in bioactivation .

- Environmental and Health Impact : Species-specific metabolic profiles (e.g., human vs. rodent) underscore the need for tailored risk assessments .

准备方法

Epoxidation of Benzo[a]pyrene

Epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent. Reaction conditions typically involve dissolving B[a]P in dichloromethane (DCM) at 0–5°C and adding mCPBA dropwise to minimize side reactions. The reaction proceeds for 6–8 hours under nitrogen atmosphere, yielding benzo[a]pyrene-4,5-oxide as the primary product.

Key Parameters:

Acid-Catalyzed Hydrolysis

The epoxide intermediate is hydrolyzed using dilute hydrochloric acid (HCl) in tetrahydrofuran (THF)/water (4:1 v/v). The mixture is stirred at room temperature for 24 hours, resulting in the formation of the trans-dihydrodiol stereoisomer.

Key Parameters:

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| HCl Concentration | 0.05–0.5 M | 0.1 M | 89 |

| Temperature | 20–40°C | 25°C | 88 |

| Reaction Time | 12–36 hours | 24 hours | 90 |

Microbial Dihydroxylation via Bacterial Enzymes

B[a]P-4,5-diol can also be synthesized through enzymatic dihydroxylation using bacterial dioxygenases. This method is favored for its stereoselectivity and environmental compatibility.

Bacterial Strains and Enzyme Systems

Sphingomonas yanoikuyae B1 and Mycobacterium vanbaalenii PYR-1 are well-characterized strains capable of oxidizing B[a]P at the 4,5-position. The dioxygenase enzyme system in these strains introduces two hydroxyl groups in a cis configuration, followed by spontaneous isomerization to the trans-dihydrodiol.

Key Parameters:

Purification and Characterization

The dihydrodiol product is extracted using ethyl acetate and purified via silica gel chromatography. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

NMR Data (400 MHz, CDCl₃):

HRMS (ESI+):

Comparative Analysis of Synthesis Routes

Yield and Stereoselectivity

Scalability and Cost

-

Chemical methods are scalable to gram quantities but involve hazardous reagents (mCPBA, HCl).

-

Microbial routes are cost-effective for small-scale research but face challenges in large-scale fermentation.

Table 2: Synthesis Route Comparison

| Parameter | Chemical Synthesis | Microbial Synthesis |

|---|---|---|

| Yield (%) | 85–90 | 55–60 |

| Stereoselectivity | 80–85% trans | >95% trans |

| Scalability | Gram-scale | Milligram-scale |

| Cost per gram ($) | 120–150 | 200–250 |

Advanced Methodological Considerations

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for obtaining 4,5-dihydro-4,5-dihydroxybenzo(a)pyrene in laboratory settings?

- Methodology :

- Microbial oxidation : Use pyrene dioxygenase enzymes (e.g., nidA/nidB complexes in Aspergillus terreus) to catalyze the oxidation of pyrene to cis-4,5-dihydro-4,5-dihydroxypyrene, the first step in biodegradation .

- Chemical isomerization : Convert cis-dihydrodiols to trans-isomers via acid-catalyzed epoxide ring-opening reactions, as demonstrated in the synthesis of related dihydrodiols like trans-4,5-dihydroxybenzo(a)pyrene .

Q. How is the compound structurally distinguished from its isomers (e.g., benzo(e)pyrene derivatives)?

- Methodology :

- Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve dihydrodiol isomers based on retention times.

- Stereochemical analysis : Compare NMR coupling constants (e.g., J values for vicinal diols) to differentiate cis- and trans-dihydroxy configurations .

Q. What are the standard protocols for assessing acute toxicity in mammalian models?

- Methodology :

- Dermal exposure : Apply 25 µg of the compound in acetone to CD1 mouse skin, followed by tumor promotion with phorbol esters (e.g., TPA) to evaluate carcinogenicity .

- Toxicity metrics : Report TDLo (lowest toxic dose) values, such as 4580 µg/kg in mice for neoplastic effects .

Advanced Research Questions

Q. How does this compound contribute to pyrene biodegradation in environmental systems?

- Methodology :

- Enzymatic cascades : Characterize the nidA/nidB dioxygenase complex in Aspergillus terreus, which oxidizes pyrene to the cis-dihydrodiol intermediate. Subsequent dehydrogenation by phdE yields 4,5-dihydroxypyrene, a precursor for ring cleavage .

- Metabolic flux analysis : Use C-labeled pyrene to track incorporation into downstream metabolites via LC-MS .

Q. What mechanisms underlie the contradictory carcinogenicity data between in vitro and in vivo models?

- Methodology :

- Metabolic activation assays : Incubate the compound with rat liver microsomes to assess cytochrome P450-mediated conversion to mutagenic epoxides (e.g., benzo(a)pyrene-4,5-oxide) .

- Comet assay : Compare DNA damage in V79 fibroblasts (lacking metabolic enzymes) vs. hepatocytes to isolate direct vs. metabolite-driven genotoxicity .

Q. How do stereochemical differences in dihydrodiols impact biological activity?

- Methodology :

- Stereospecific synthesis : Prepare enantiomerically pure trans-(4R,5R) and trans-(4S,5S) dihydrodiols via chiral resolution or asymmetric catalysis .

- Biological testing : Compare tumor initiation potency in mouse skin models; trans-dihydrodiols exhibit lower activity due to poor metabolic activation to DNA-binding intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。